molecular formula C12H17N3O2 B2382984 (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 2320444-31-1

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Cat. No.: B2382984
CAS No.: 2320444-31-1
M. Wt: 235.287
InChI Key: ABRSVIWXLGPHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrrolidine ring, and an azetidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone typically involves multi-step organic synthesis techniquesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the product .

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s unique structure allows it to modulate these targets, leading to specific biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
  • (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)ethanone
  • (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)propanone

Uniqueness

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRSVIWXLGPHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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